2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
CAS No.: 2640974-59-8
Cat. No.: VC11846345
Molecular Formula: C13H16N6
Molecular Weight: 256.31 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine - 2640974-59-8](/images/structure/VC11846345.png)
Specification
CAS No. | 2640974-59-8 |
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Molecular Formula | C13H16N6 |
Molecular Weight | 256.31 g/mol |
IUPAC Name | 2-methyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine |
Standard InChI | InChI=1S/C13H16N6/c1-11-8-15-9-13(17-11)19-6-4-18(5-7-19)12-2-3-14-10-16-12/h2-3,8-10H,4-7H2,1H3 |
Standard InChI Key | DEHKQHPDHMHSPL-UHFFFAOYSA-N |
SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3 |
Canonical SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=NC=C3 |
Introduction
Chemical Structure and Classification
Structural Features
The compound consists of:
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Pyrazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Methyl substituent: At position 2 of the pyrazine ring.
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Piperazine-pyrіmidine substituent: A piperazine ring linked to a pyrimidin-4-yl group at position 6.
Key Structural Data
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Molecular formula: .
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Molecular weight: 310.37 g/mol.
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Hydrogen bond acceptors: 8 (nitrogen atoms and aromatic rings).
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Topological polar surface area: ~70.5 Ų, indicating moderate solubility .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves multi-step reactions, often employing:
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Nucleophilic aromatic substitution: To introduce the piperazine moiety onto the pyrazine ring .
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Coupling reactions: For attaching the pyrimidin-4-yl group to piperazine. Metal catalysts (e.g., Pd) or green chemistry approaches (e.g., T3P reagent) are commonly used .
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Methylation: Introduction of the methyl group via alkylation or using methylating agents like iodomethane .
Example Protocol (Hypothetical)
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Step 1: React 2,6-dichloropyrazine with piperazine in acetonitrile under reflux to yield 6-chloro-2-(piperazin-1-yl)pyrazine .
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Step 2: Couple the intermediate with 4-chloropyrimidine using a Pd catalyst to form 6-[4-(pyrimidin-4-yl)piperazin-1-yl]-2-chloropyrazine .
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Step 3: Methylate at position 2 using methyl iodide and a base (e.g., KCO) to obtain the final product .
Physicochemical Properties
Experimental and Predicted Data
Pharmacological Applications
Biological Targets and Mechanisms
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Kinase inhibition: Structural analogs (e.g., pyrazine-piperazine derivatives) inhibit Janus kinase (JAK) pathways, suggesting anti-inflammatory potential .
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Antimicrobial activity: Pyrazine-carboxamide derivatives exhibit IC values of 1.35–2.18 μM against Mycobacterium tuberculosis .
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CNS modulation: Piperazine-containing compounds often target dopamine or serotonin receptors, indicating potential neuropsychiatric applications .
Comparative Activity Data
Compound | Target | IC/K | Source |
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Analog (pyrazine-piperazine) | JAK3 | 0.8 nM | |
6-Methylpyrazine derivative | M mAChR | 40.32 μM (IC) |
Research Advancements and Challenges
Recent Developments
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Green synthesis: Use of T3P reagent for coupling reduces reaction time and improves yields (82–92%) .
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Crystallography: Single-crystal X-ray studies of related compounds confirm planar aromatic systems and hydrogen-bonding networks .
Limitations
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